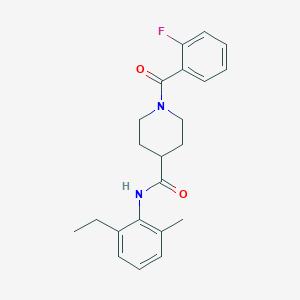![molecular formula C17H22N4O3 B4542581 4-{[1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine](/img/structure/B4542581.png)
4-{[1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine
Descripción general
Descripción
This compound, featuring a morpholine ring and a triazolyl group with a methoxyphenyl substituent, is part of a class of chemicals that have been studied for their various biological and chemical properties. Due to the specific name and structure given, direct studies on this compound may not be readily available; however, insights can be drawn from research on closely related compounds.
Synthesis Analysis
The synthesis of compounds related to "4-{[1-(4-methoxyphenyl)-5-propyl-1H-1,2,3-triazol-4-yl]carbonyl}morpholine" involves multi-step processes. For instance, compounds incorporating morpholine moieties and methoxybenzoate groups have been synthesized through a stepwise process involving esterification, cyclization, and subsequent reactions (Duan et al., 2014).
Molecular Structure Analysis
Molecular structure determination often involves X-ray crystallography. For example, a compound structurally similar to the requested molecule showed dihedral angles formed between methoxybenzene and chlorobenzene rings and morpholine rings, indicating the spatial arrangement of these groups (Duan et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving triazolyl and morpholine groups often include nucleophilic substitution and coupling reactions. The specific functional groups in "this compound" suggest it might participate in reactions typical for triazoles, such as Click chemistry, and interactions involving the morpholine moiety (Bektaş et al., 2010).
Physical Properties Analysis
The physical properties of similar compounds, such as solubility, melting point, and crystalline structure, have been detailed through synthesis and crystallization studies. For example, the solubility and crystallization behavior of a morpholinium compound in different solvents have been reported, providing insight into its physical characteristics (Varynskyi & Kaplaushenko, 2020).
Chemical Properties Analysis
Chemical properties, including reactivity, stability, and the potential for various chemical modifications, can be inferred from the structure. The presence of the triazolyl group and morpholine ring suggests a compound that may exhibit unique reactivity towards electrophiles and nucleophiles, and potential for bioconjugation or other modifications (Kotan & Yüksek, 2016).
- (Duan et al., 2014)
- (Bektaş et al., 2010)
- (Varynskyi & Kaplaushenko, 2020)
- (Kotan & Yüksek, 2016)
Propiedades
IUPAC Name |
[1-(4-methoxyphenyl)-5-propyltriazol-4-yl]-morpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-3-4-15-16(17(22)20-9-11-24-12-10-20)18-19-21(15)13-5-7-14(23-2)8-6-13/h5-8H,3-4,9-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKOREOZKWRYBHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[4-allyl-5-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-bromophenyl)acetamide](/img/structure/B4542512.png)
![2-(2-nitrophenyl)-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B4542519.png)
![4-methoxy-N-methyl-N-{[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4542522.png)
![3-benzyl-5-[5-methyl-2-(2-phenoxyethoxy)benzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4542530.png)
![[3-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-4-methoxybenzylidene]malononitrile](/img/structure/B4542531.png)
![N-[1-(4-chlorophenyl)propyl]-N'-(3-methylphenyl)urea](/img/structure/B4542542.png)



![N-(1-{[(4-methoxyphenyl)amino]carbonyl}-2-phenylvinyl)-4-methylbenzamide](/img/structure/B4542575.png)
![(3aR,7aS)-2-[5-methyl-1-(3-methylbenzyl)-1H-pyrazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4542585.png)

![N-[1-(tetrahydro-2-furanyl)ethyl]cyclobutanecarboxamide](/img/structure/B4542596.png)
![3-{[4-(4-acetylphenyl)-1-piperazinyl]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B4542602.png)